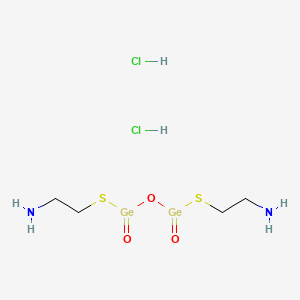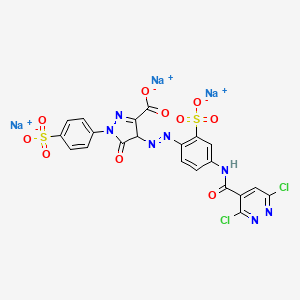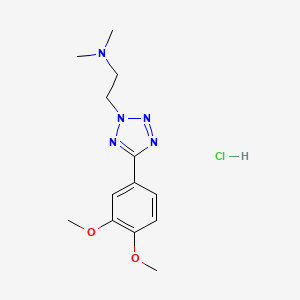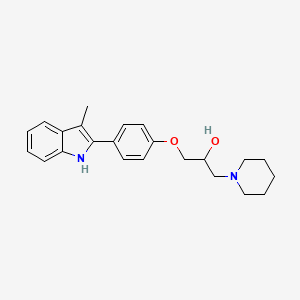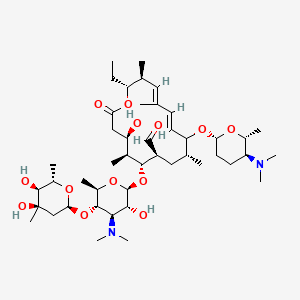
Chimeramycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chimeramycin B is a compound produced by the strain of Streptomyces ambofaciens. It is known for its anti-gram-positive bacterial and mycoplasma activities. The compound has a molecular formula of C46H80N2O13 and a molecular weight of 869.13. This compound is typically found in a white amorphous powder form and has a melting point of 114-115°C.
準備方法
Industrial Production Methods: Industrial production of Chimeramycin B is typically achieved through large-scale fermentation processes. The strain of Streptomyces ambofaciens is cultured under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify the compound.
化学反応の分析
Types of Reactions: Chimeramycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
科学的研究の応用
Chimeramycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying complex organic reactions and for developing new synthetic methodologies. In biology, this compound is studied for its antibacterial properties and its potential use in developing new antibiotics.
In medicine, this compound is investigated for its therapeutic potential against gram-positive bacterial infections and mycoplasma-related diseases. Its unique mechanism of action makes it a promising candidate for drug development. In the industry, this compound is used in the production of antibacterial agents and as a reference standard in quality control processes.
作用機序
Chimeramycin B exerts its effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to the death of the bacterial cells. The compound’s mechanism of action involves the disruption of essential cellular processes, making it effective against gram-positive bacteria and mycoplasma.
類似化合物との比較
Chimeramycin B is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other antibiotics produced by Streptomyces species, such as Tylosin and Erythromycin. These compounds also target bacterial ribosomes but differ in their chemical structures and spectrum of activity .
List of Similar Compounds:- Tylosin
- Erythromycin
- Clarithromycin
- Azithromycin
This compound stands out due to its specific activity against mycoplasma and its unique structural features, making it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
87092-83-9 |
|---|---|
分子式 |
C45H78N2O13 |
分子量 |
855.1 g/mol |
IUPAC名 |
(4R,5S,6R,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2-oxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde |
InChI |
InChI=1S/C45H78N2O13/c1-14-34-25(3)19-24(2)15-17-35(58-37-18-16-32(46(10)11)28(6)54-37)26(4)20-31(23-48)41(27(5)33(49)21-36(50)57-34)60-44-40(51)39(47(12)13)42(29(7)56-44)59-38-22-45(9,53)43(52)30(8)55-38/h15,17,19,23,25-35,37-44,49,51-53H,14,16,18,20-22H2,1-13H3/b17-15+,24-19+/t25-,26+,27-,28+,29+,30-,31+,32-,33+,34+,35?,37-,38-,39+,40+,41+,42+,43-,44-,45+/m0/s1 |
InChIキー |
GWKAVECDTAHQQC-QVTXDSNCSA-N |
異性体SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)\C)C |
正規SMILES |
CCC1C(C=C(C=CC(C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)OC4CCC(C(O4)C)N(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


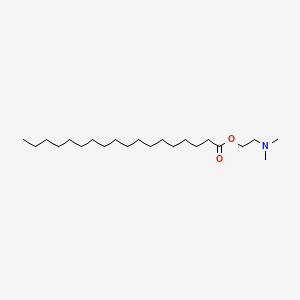
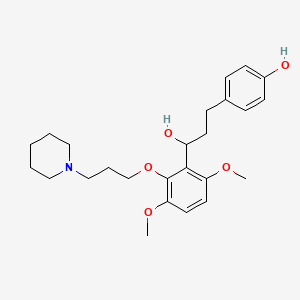
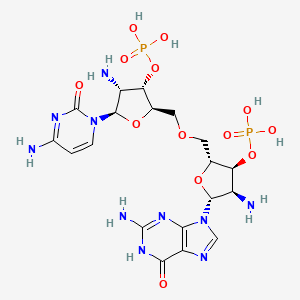
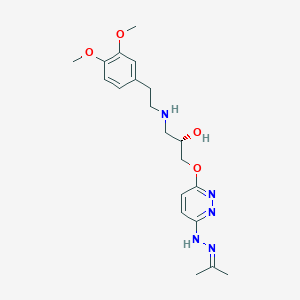
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)

